molecular formula C14H16ClN3O3 B1530619 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide CAS No. 1379811-27-4

2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide

Cat. No.: B1530619
CAS No.: 1379811-27-4
M. Wt: 309.75 g/mol
InChI Key: FHJAOUSLJPCTIJ-UHFFFAOYSA-N
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Description

2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide is a chemical compound with the molecular formula C14H16ClN3O3 and a molecular weight of 309.75 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions usually require a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide has several scientific research applications:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It can serve as a probe or inhibitor in biological studies to understand various biochemical processes.

  • Medicine: : The compound has potential therapeutic applications, such as in the development of new drugs.

  • Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide can be compared with other similar compounds, such as:

  • Chloroacetyl chloride

  • Piperazine-2-one

  • Phenylacetamide

These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-[1-(2-chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3/c15-9-13(20)18-7-6-16-14(21)11(18)8-12(19)17-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,21)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJAOUSLJPCTIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide
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2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide
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2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide
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2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide
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2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide
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2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide

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